N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine
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Overview
Description
N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring attached to a benzyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine typically involves the reaction of 4-bromo-3-fluorobenzyl bromide with N-methylcyclopropanamine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine or fluorine substituents.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using reagents like sodium azide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN₃), potassium thiolate (KSR)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Dehalogenated products
Substitution: Azides, thiols
Scientific Research Applications
N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antidepressant or antipsychotic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological responses. For example, it may inhibit the reuptake of neurotransmitters like serotonin or dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft and enhanced signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorobenzyl bromide
- 4-Fluorobenzyl bromide
- N-(4-Bromo-3-fluorobenzyl)morpholine
Uniqueness
N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine is unique due to the presence of both bromine and fluorine substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The cyclopropane ring adds further structural complexity, potentially enhancing its binding affinity and selectivity for specific molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c1-14(9-3-4-9)7-8-2-5-10(12)11(13)6-8/h2,5-6,9H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYXLWYXKZHTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Br)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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